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Compound of Interest

Compound Name: Di-tert-butyl azodicarboxylate

Cat. No.: B053519

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for di-tert-butyl azodicarboxylate (DBAD). Designed for
researchers, scientists, and professionals in drug development, this document presents a
comprehensive analysis of the compound's spectral characteristics, supported by detailed
experimental protocols and data visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, and IR
spectroscopy for di-tert-butyl azodicarboxylate.

H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift ()
ppm

Multiplicity Solvent Assignment

tert-butyl protons

151 Singlet CDCls
(18H)

3C Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (8) ppm Solvent Assighment

159.4 CDCls Carbonyl Carbon (C=0)

87.0 CDCls Quaternary Carbon (C(CHs)s)
27.9 CDCls Methyl Carbon (-CH3)

Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Functional Group Assignment
~2980 C-H stretch (alkane)

~1760 C=0 stretch (ester)

~1370 C-H bend (tert-butyl)

~1160 C-O stretch (ester)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below to
ensure reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of di-tert-butyl azodicarboxylate (approximately 10-20 mg) is
dissolved in deuterated chloroform (CDClIs, approximately 0.7 mL). The solution is then filtered
through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any
particulate matter.

Instrument Parameters:
e Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
e Solvent: CDCIs

e H NMR: Standard proton NMR experiments are conducted. The chemical shifts are
referenced to the residual solvent peak of CDCls (& 7.26 ppm).
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e 13C NMR: Proton-decoupled 3C NMR spectra are acquired. The chemical shifts are
referenced to the solvent peak of CDCIs (& 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid di-tert-butyl azodicarboxylate is placed directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is
applied to ensure good contact between the sample and the crystal. Alternatively, a thin film of
the sample can be prepared between two potassium bromide (KBr) plates.

Instrument Parameters:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
» Mode: Attenuated Total Reflectance (ATR) or Transmission.

e Scan Range: Typically 4000-400 cm~1.

o Data Acquisition: A background spectrum of the clean ATR crystal or KBr plates is recorded
and subsequently subtracted from the sample spectrum.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis, from sample preparation to data interpretation, is
illustrated in the following diagram.
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Spectroscopic Analysis Workflow

 To cite this document: BenchChem. [Spectroscopic Profile of Di-tert-butyl Azodicarboxylate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053519#spectroscopic-data-of-di-tert-butyl-
azodicarboxylate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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